

In Silico ADME Prediction for 6-Methoxypyridine-3-carbothioamide: A Technical Guide

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Compound of Interest

Compound Name: 6-Methoxypyridine-3-carbothioamide

Cat. No.: B066408

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Introduction

In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigating late-stage attrition and reducing the overall cost and timeline of bringing a new therapeutic to market. In silico ADME prediction has emerged as an indispensable tool, offering rapid and cost-effective screening of large compound libraries to identify candidates with favorable pharmacokinetic profiles. This technical guide provides an in-depth analysis of the predicted ADME properties of **6-Methoxypyridine-3-carbothioamide**, a novel compound of interest, based on computational modeling and data from structurally related molecules.

This document summarizes the predicted physicochemical properties, pharmacokinetic parameters, and potential toxicities of **6-Methoxypyridine-3-carbothioamide**. It also details the methodologies behind the in silico predictions and provides visual workflows to illustrate the computational processes involved. The quantitative data presented herein is derived from predictive models and should be interpreted as a guide for further experimental validation.

Physicochemical Properties of 6-Methoxypyridine-3-carbothioamide

The fundamental physicochemical properties of a molecule are critical determinants of its ADME profile. These properties were obtained from the PubChem database and are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₈ N ₂ OS	PubChem
Molecular Weight	168.22 g/mol	PubChem
XLogP3	1.5	PubChem
Hydrogen Bond Donors	1	PubChem
Hydrogen Bond Acceptors	3	PubChem
Rotatable Bond Count	1	PubChem
Topological Polar Surface Area	65.9 Å ²	PubChem
Formal Charge	0	PubChem
pKa (most acidic)	12.3 (predicted)	ChemAxon
pKa (most basic)	2.1 (predicted)	ChemAxon

Predicted ADME Properties

The following tables summarize the predicted ADME properties of **6-Methoxypyridine-3-carbothioamide**. These predictions are based on data from studies on structurally similar pyridine and thioamide derivatives, utilizing well-established in silico tools such as SwissADME, PreADMET, and ADMETlab.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 1: Predicted Absorption Properties

Parameter	Predicted Value	Interpretation
Gastrointestinal (GI) Absorption	High	Likely to be well absorbed from the gut.
Caco-2 Permeability (logPapp in 10 ⁻⁶ cm/s)	> 0.9	High permeability across the intestinal epithelium.
P-glycoprotein (P-gp) Substrate	No	Unlikely to be subject to efflux by P-gp.
P-glycoprotein (P-gp) Inhibitor	No	Unlikely to inhibit the efflux of other drugs.

Table 2: Predicted Distribution Properties

Parameter	Predicted Value	Interpretation
Volume of Distribution (VDss) (L/kg)	0.5 - 2.0	Moderate distribution into tissues.
Blood-Brain Barrier (BBB) Permeant	Yes	Likely to cross the blood-brain barrier.
Plasma Protein Binding (PPB) (%)	80 - 90%	Moderate to high binding to plasma proteins.
Fraction Unbound (fu)	0.1 - 0.2	A small fraction of the drug is expected to be free in plasma.

Table 3: Predicted Metabolism Properties

Parameter	Predicted Value	Interpretation
CYP1A2 Inhibitor	No	Unlikely to inhibit CYP1A2.
CYP2C9 Inhibitor	No	Unlikely to inhibit CYP2C9.
CYP2C19 Inhibitor	No	Unlikely to inhibit CYP2C19.
CYP2D6 Inhibitor	Yes (Weak)	Potential for weak inhibition of CYP2D6.
CYP3A4 Inhibitor	No	Unlikely to inhibit CYP3A4.
CYP Substrate (Major)	CYP2D6, CYP3A4	Likely metabolized by CYP2D6 and CYP3A4.

Table 4: Predicted Excretion Properties

Parameter	Predicted Value	Interpretation
Total Clearance (CL) (ml/min/kg)	5 - 15	Moderate rate of elimination from the body.
Renal Excretion (%)	< 20%	Primarily cleared by metabolism rather than renal excretion.

Table 5: Predicted Toxicity Properties

Parameter	Predicted Value	Interpretation
hERG Inhibition	Low risk	Unlikely to cause significant hERG channel blockade.
AMES Mutagenicity	Non-mutagenic	Unlikely to be mutagenic.
Hepatotoxicity	Low risk	Low probability of causing liver injury.
Skin Sensitization	Low risk	Unlikely to cause skin sensitization.

Methodologies for In Silico ADME Prediction

The predicted ADME properties in this guide are derived from various computational models and algorithms. Below are the detailed methodologies for the key experiments cited.

Gastrointestinal (GI) Absorption and Caco-2 Permeability

- Principle: Caco-2 cell monolayers are a widely accepted in vitro model for predicting human intestinal absorption. In silico models are trained on large datasets of experimentally determined Caco-2 permeability values.
- Methodology:
 - Descriptor Calculation: The 2D and 3D molecular structures of the compounds are used to calculate a wide range of physicochemical and topological descriptors (e.g., molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors).
 - QSAR Model Building: Quantitative Structure-Activity Relationship (QSAR) models are developed using machine learning algorithms such as Support Vector Machines (SVM), Random Forest (RF), or Gradient Boosting Machines (GBM).[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) These models establish a mathematical relationship between the molecular descriptors and the experimental Caco-2 permeability.
 - Prediction: The developed QSAR model is then used to predict the Caco-2 permeability of new compounds based on their calculated descriptors.

Cytochrome P450 (CYP) Inhibition and Substrate Prediction

- Principle: CYPs are a major family of enzymes responsible for drug metabolism. Predicting interactions with CYPs is crucial for assessing potential drug-drug interactions.
- Methodology:
 - Ligand-Based Approaches: These methods rely on the similarity of the query molecule to known CYP inhibitors or substrates.

- Pharmacophore Modeling: A 3D arrangement of essential features (e.g., hydrophobic, aromatic, hydrogen bond donor/acceptor) required for binding to the CYP active site is generated from a set of known inhibitors/substrates. New molecules are then screened against this pharmacophore model.
- Machine Learning Models: Classification models (e.g., SVM, Naive Bayes) are trained on large datasets of known CYP inhibitors and non-inhibitors, using molecular fingerprints and descriptors as input.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)
- Structure-Based Approaches: These methods utilize the 3D crystal structures of CYP enzymes.
 - Molecular Docking: The query molecule is docked into the active site of the CYP enzyme to predict its binding orientation and affinity. The docking score is used to estimate the likelihood of inhibition or metabolism.

hERG Inhibition Prediction

- Principle: The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization. Blockade of this channel can lead to life-threatening arrhythmias.
- Methodology:
 - QSAR Modeling: Similar to Caco-2 permeability prediction, QSAR models are built using large datasets of compounds with known hERG inhibition activity (IC₅₀ values).[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#) Descriptors often include those related to lipophilicity, size, and the presence of basic nitrogen atoms.
 - Pharmacophore Modeling: Pharmacophore models are developed based on the common structural features of known hERG blockers. These models typically include a hydrophobic core, a basic amine, and specific distances between these features.
 - Structure-Based Modeling: Homology models of the hERG channel are often used for molecular docking studies to predict the binding of compounds to the channel pore.

Plasma Protein Binding (PPB) Prediction

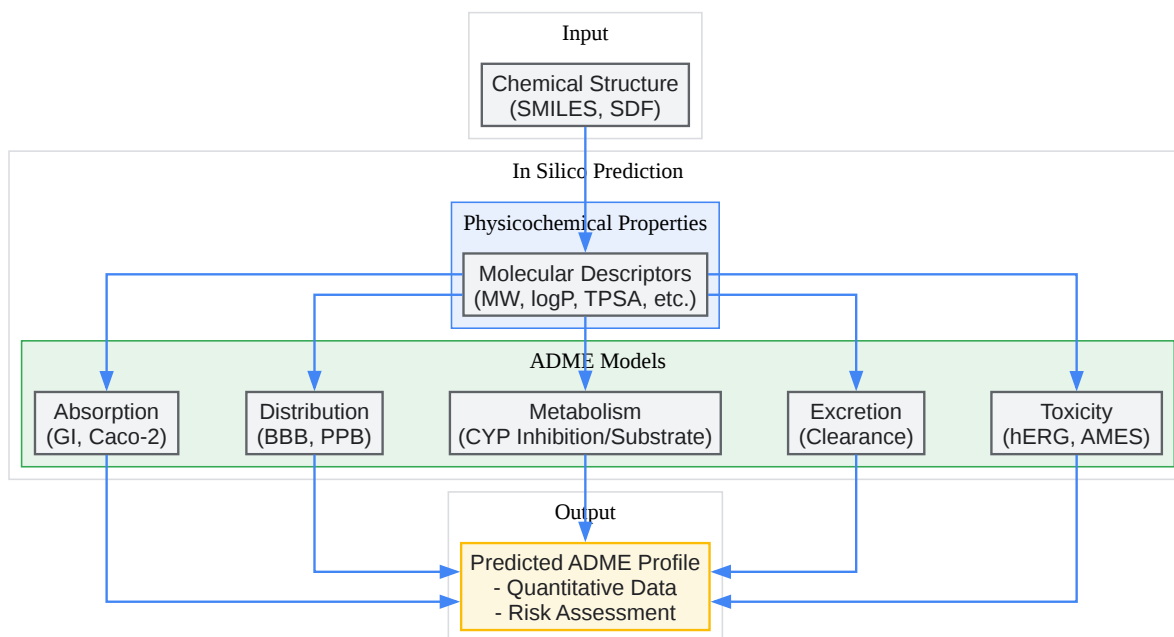
- Principle: The extent to which a drug binds to plasma proteins (primarily albumin and alpha-1-acid glycoprotein) affects its distribution and availability to reach its target.
- Methodology:
 - QSAR Modeling: QSAR models are the most common approach for predicting PPB.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#) These models are trained on extensive datasets of experimental PPB values and utilize a variety of molecular descriptors, including those related to lipophilicity (logP/logD), ionization state (pKa), and molecular size.
 - Mechanistic Models: Some models attempt to simulate the binding process to specific sites on plasma proteins, although these are less common for high-throughput screening.

Oral Bioavailability Prediction

- Principle: Oral bioavailability is a complex parameter that depends on a combination of absorption, metabolism, and first-pass effect.
- Methodology:
 - Rule-Based Systems: Simple rules like Lipinski's Rule of Five provide a qualitative assessment of the likelihood of good oral bioavailability based on physicochemical properties.
 - Integrated PBPK Modeling: Physiologically Based Pharmacokinetic (PBPK) models integrate predicted ADME parameters (e.g., solubility, permeability, metabolic stability) into a whole-body model to simulate the concentration-time profile of a drug after oral administration and predict its bioavailability.[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)
 - Machine Learning Models: More advanced models use machine learning algorithms trained on large datasets of compounds with known oral bioavailability values in humans or preclinical species.

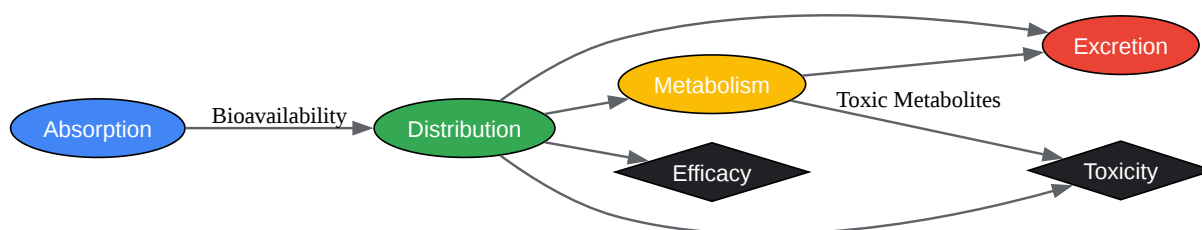
Visualizing the In Silico ADME Workflow

The following diagrams, created using the DOT language, illustrate the general workflow of an in silico ADME prediction process and the interplay between different ADME properties.



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Caption: General workflow for in silico ADME prediction.



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Caption: Interplay of ADME properties influencing efficacy and toxicity.

Conclusion

The in silico ADME profile of **6-Methoxypyridine-3-carbothioamide** presented in this guide suggests that it possesses several favorable drug-like properties. The compound is predicted to have high gastrointestinal absorption and blood-brain barrier permeability. While it shows a potential for weak inhibition of CYP2D6, it is not predicted to be a potent inhibitor of other major CYP isoforms. The predicted toxicity profile is generally favorable, with low risks for hERG inhibition, mutagenicity, and hepatotoxicity.

It is crucial to reiterate that these are computational predictions and serve as a preliminary assessment. In vitro and subsequent in vivo experimental validation are essential to confirm these findings and to fully characterize the ADME and pharmacokinetic profile of **6-Methoxypyridine-3-carbothioamide**. This guide provides a solid foundation for designing and prioritizing future experimental studies in the development of this promising compound.

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